molecular formula C9H17NO2 B8485156 5-Neopentyloxy pyrrolidin-2-one

5-Neopentyloxy pyrrolidin-2-one

Cat. No. B8485156
M. Wt: 171.24 g/mol
InChI Key: XPTYFBYDLJXYEY-UHFFFAOYSA-N
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Patent
US04948804

Procedure details

35 g 2,2-dimethyl propanol (previously melted at 45° C.), 6 g of 5-ethoxy pyrrolidin-2-one and 3 g of Amberlite-15 resin are agitated at 40° C. for 2 hours 15 minutes. After filtering, the 2,2-dimethyl propanol is distilled off under 0.8 mm/Hg at 35° C. The residue is dissolved in hexane and iced for 2 hours. 3.2 g of the expected product is obtained, m.p. 67°-69° C., crystallized from hexane.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].C(O[CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)C>>[CH2:3]([O:4][CH:10]1[NH:14][C:13](=[O:15])[CH2:12][CH2:11]1)[C:2]([CH3:6])([CH3:5])[CH3:1]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC(CO)(C)C
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC1CCC(N1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
DISTILLATION
Type
DISTILLATION
Details
the 2,2-dimethyl propanol is distilled off under 0.8 mm/Hg at 35° C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)(C)C)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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